2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride
Description
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P3₁ |
| a-axis (Å) | 7.037 |
| c-axis (Å) | 5.483 |
| Volume (ų) | 235.14 |
| Z (molecules/unit cell) | 3 |
| C3 deviation (Å) | 0.658–0.668 |
The stereochemical configuration at the α-carbon is S , as confirmed by anomalous dispersion effects in the diffraction data. The hydrochloride salt forms a three-dimensional hydrogen-bonded network via N–H⋯O and O–H⋯Cl interactions, with bond lengths of 1.98–2.12 Å and angles of 165–172° .
Properties
IUPAC Name |
2-amino-2-cyclohex-3-en-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-2,6-7H,3-5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGKVXPADRVXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride typically involves the reaction of cyclohexene with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Aqueous hydrochloric acid is commonly used as the solvent.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Cyclohexene and glycine.
Reaction Vessel: Large-scale reactors equipped with temperature control.
Purification: The product is purified through crystallization or recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted amino acids.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Scaffold for Drug Development
The compound serves as a valuable scaffold in the synthesis of various bioactive molecules. Its structural features allow it to be modified to create derivatives with enhanced biological properties. For instance, cyclic amino acids like this one have been utilized in the development of new analgesics and antifungal agents. Research indicates that cyclic β-amino acids can lead to the creation of novel bioactive peptides, which are crucial in drug design .
1.2. Anticancer Activity
Recent studies have shown that derivatives of 2-amino-2-(cyclohex-3-en-1-yl)acetic acid exhibit significant anticancer activity. For example, compounds synthesized from this scaffold have been tested against various cancer cell lines, demonstrating promising antiproliferative effects. The modifications made to the cyclohexene structure enhance the interaction with biological targets involved in cancer progression .
2.1. Neuroprotective Effects
Research has indicated that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain . Compounds derived from similar scaffolds have shown strong inhibitory activities against this enzyme, suggesting a potential application for 2-amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride in neuropharmacology .
2.2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexene ring can significantly enhance antimicrobial efficacy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways: It may influence metabolic pathways and signal transduction processes, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in ring saturation, substituent position, and functional groups.
Cyclohexane vs. Cyclohexene Derivatives
- trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0): Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Melting Point: 274–278°C Key Difference: Saturated cyclohexane ring reduces steric strain but limits π-conjugation compared to the cyclohexene analog.
- trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride (MDL: MFCD16661180): Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol Key Difference: Amino group at the 4-position of a saturated cyclohexane ring alters spatial orientation for receptor binding .
Heterocyclic and Aromatic Derivatives
- 2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride (CAS 1909305-59-4): Molecular Formula: C₇H₁₄ClNO₃ Molecular Weight: 195.64 g/mol Key Difference: Incorporation of an oxygen-containing tetrahydropyran (oxane) ring increases polarity and hydrogen-bonding capacity .
Fluorinated Derivatives
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride (CAS 2231672-83-4): Molecular Formula: C₆H₁₀ClF₂NO₂ Molecular Weight: 209.60 g/mol Key Difference: Fluorinated cyclobutane enhances electronegativity and bioavailability .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid HCl | - | C₉H₁₄ClNO₂ | 199.66 | Unsaturated cyclohexene ring |
| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | C₇H₁₃NO₂ | 143.18 | Saturated cyclohexane ring |
| 2-Amino-2-(oxan-3-yl)acetic acid HCl | 1909305-59-4 | C₇H₁₄ClNO₃ | 195.64 | Oxygen-containing heterocycle |
| 2-Amino-2-(3-chlorophenyl)acetic acid HCl | 1214196-70-9 | C₈H₈Cl₂NO₂ | 222.07 | Aromatic chlorophenyl substituent |
| 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl | 1105679-25-1 | C₈H₈Cl₃NO₂ | 256.51 | Dual chlorine substituents |
| 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid HCl | 2231672-83-4 | C₆H₁₀ClF₂NO₂ | 209.60 | Fluorinated cyclobutane |
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-2-(cyclohex-3-en-1-yl)acetic acid hydrochloride, and how do reaction conditions influence product yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as cyclohexene ring functionalization followed by amino acid conjugation. Key parameters include pH control during amination, temperature modulation (e.g., 60–80°C for optimal cyclization), and solvent selection (polar aprotic solvents like DMF improve solubility). Reaction progress should be monitored via HPLC to track intermediate formation and minimize byproducts like oxidation-derived ketones or carboxylic acids . Post-synthesis, recrystallization in aqueous ethanol enhances purity (>95%), as confirmed by melting point analysis and NMR spectroscopy.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for verifying the cyclohexene ring conformation and amino-acetic acid moiety. Peaks at δ 5.6–5.8 ppm (olefinic protons) and δ 3.2–3.5 ppm (CH of acetic acid) confirm structural integrity .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies purity (>98% for pharmaceutical-grade material).
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 194.1 (free base) and [M+Cl] for the hydrochloride salt .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neurotransmitter modulation and anti-inflammatory pathways?
Methodological Answer:
- Neurotransmitter Receptor Binding Assays : Radioligand displacement studies (e.g., H-GABA for GABA receptors) quantify affinity (K values).
- Enzyme Inhibition : Test cyclooxygenase (COX-1/COX-2) activity via fluorometric assays to assess anti-inflammatory potential .
- Cell-Based Models : Use LPS-stimulated macrophages to measure TNF-α suppression via ELISA, ensuring dose-response curves (1–100 µM) are established.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?
Methodological Answer: Contradictions often arise from variations in cell lines, assay conditions, or compound solubility. Systematic approaches include:
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC normalization).
- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts.
- Orthogonal Assays : Validate COX-2 inhibition via both fluorometric and Western blot (protein expression) methods to confirm specificity .
Q. What computational strategies are effective in predicting the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to GABA receptors, focusing on the cyclohexene ring’s hydrophobic interactions with receptor pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Modeling : Corrogate structural analogs (e.g., glycine derivatives) to predict activity cliffs and guide synthetic modifications .
Q. How does the compound’s cyclohexene ring conformation influence its reactivity in forming metal complexes, and what analytical methods confirm their structures?
Methodological Answer: The cyclohexene ring’s strained geometry enhances ligand-metal coordination. For example:
- Cobalt(II) Complexes : Synthesized in ethanol/ammonia mixtures (1:2 molar ratio). Characterize via UV-Vis (λ~520 nm for d-d transitions) and X-ray crystallography to confirm octahedral geometry .
- Electrochemical Analysis : Cyclic voltammetry (Ag/AgCl reference) reveals redox activity (e.g., Co/Co at +0.75 V).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
